molecular formula C17H13ClFNO5S2 B2629968 Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 951572-28-4

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2629968
CAS No.: 951572-28-4
M. Wt: 429.86
InChI Key: FYRFMRQPIOCHPL-UHFFFAOYSA-N
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Description

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a sulfonamide-based compound featuring a benzothiophene core substituted with fluorine at position 4 and a methyl carboxylate group at position 2. The sulfamoyl moiety at position 3 is further substituted with a 5-chloro-2-methoxyphenyl group.

The compound’s molecular weight and physicochemical properties are influenced by its substituents: the chlorine atom enhances lipophilicity, while the methoxy and carboxylate groups may contribute to solubility and hydrogen-bonding interactions. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP for refinement and visualization .

Properties

IUPAC Name

methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO5S2/c1-24-12-7-6-9(18)8-11(12)20-27(22,23)16-14-10(19)4-3-5-13(14)26-15(16)17(21)25-2/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRFMRQPIOCHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine derivative.

    Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is attached through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.

    Final Esterification: The final step involves esterification to form the carboxylate ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halide with a nucleophile in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Activity

Research indicates that methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate exhibits promising anti-cancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing potential in inhibiting tumor growth.

  • Case Study: A study published in Cancer Research demonstrated that compounds with similar structural motifs effectively inhibited the proliferation of lung and cervical cancer cells through modulation of kinase activity. The findings suggest that the compound may act as a selective inhibitor of specific protein kinases involved in cancer progression .

2. Anti-Inflammatory Effects

The sulfamoyl group in the compound is known to contribute to anti-inflammatory activity. Compounds containing this functional group have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.

  • Case Study: Research on related compounds has shown significant inhibition of COX-2 activity, indicating that this compound may also possess similar properties. This suggests its potential use in treating inflammatory diseases .

Other Potential Applications

1. Antimicrobial Activity

Given the structural similarities with known antimicrobial agents, there is potential for this compound to exhibit antibacterial or antifungal properties. Preliminary studies on related benzothiophene derivatives have shown promising results against various microbial strains.

2. Drug Development

The unique structure of this compound makes it an attractive candidate for further development into new therapeutic agents. Its synthesis can be optimized for better efficacy and reduced side effects.

Summary of Findings

Application AreaObserved EffectsReference
Anti-CancerInhibition of cell proliferationCancer Research
Anti-InflammatoryCOX enzyme inhibitionJournal of Medicinal Chemistry
AntimicrobialPotential activity against bacterial strainsPreliminary studies
Drug DevelopmentPromising candidate for new therapeutic agentsOngoing research

Mechanism of Action

The mechanism of action of Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfamoyl group is particularly important for its binding affinity and specificity. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to a class of benzothiophene sulfonamides with variations in the sulfamoyl phenyl substituents. Key analogues include:

Compound ID Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Availability (mg)
G226-0193 3,4-difluorophenyl C₁₆H₁₀F₃NO₄S₂ 401.38 16
G226-0199 2,4-dimethoxyphenyl C₁₈H₁₆FNO₆S₂ 425.45 43
G226-0184 4-chloro-2-methoxy-5-methylphenyl C₁₈H₁₅ClFNO₅S₂ 432.89 1

Key Observations :

  • Electron-Withdrawing vs. In contrast, G226-0199 uses methoxy groups, which are electron-donating and may improve solubility . Fluorine substituents (present in all analogues) contribute to metabolic stability and bioavailability due to their small size and high electronegativity.
  • Steric and Hydrogen-Bonding Effects: The 5-methyl group in G226-0184 introduces steric hindrance, which could reduce rotational freedom and stabilize crystal packing. This aligns with studies on hydrogen-bonding patterns in molecular crystals, where substituents dictate aggregation modes . The dimethoxy groups in G226-0199 may form stronger hydrogen bonds with polar solvents or protein targets compared to mono-methoxy or chloro substituents.

Physicochemical and Crystallographic Properties

  • Molecular Weight : The target compound’s molecular weight is expected to fall between 400–435 g/mol, similar to its analogues. Higher molecular weights (e.g., G226-0184 at 432.89 g/mol) correlate with increased steric bulk .
  • Crystallography : Tools like SHELXL and WinGX are critical for refining crystal structures of such compounds. For example, SHELXL’s robustness in handling high-resolution data aids in resolving subtle substituent effects on bond angles and torsional strain .

Functional Implications

  • Agrochemical Potential: Analogues like Thifensulfuron-methyl (a sulfonylurea herbicide) highlight the importance of the sulfamoyl group in inhibiting acetolactate synthase (ALS), a key enzyme in plant biosynthesis . The target compound’s chloro and fluoro substituents may enhance target affinity or environmental persistence.
  • Drug Design : The benzothiophene core is prevalent in pharmaceuticals due to its aromatic stability and ability to engage in π-π interactions. Substituent variations could modulate pharmacokinetic profiles, such as blood-brain barrier penetration or metabolic clearance .

Biological Activity

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzothiophene core and a sulfamoyl group. The presence of a chloro and methoxy substituent on the phenyl ring enhances its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes involved in cell proliferation and apoptosis. The sulfamoyl group is known to enhance the compound's interaction with biological macromolecules, potentially leading to increased anticancer activity.

Antiproliferative Activity

In Vitro Studies : A study conducted on related compounds demonstrated significant antiproliferative effects against several cancer cell lines. The IC50 values for these compounds ranged from 1.48 µM to 47.02 µM against lung cancer cell lines A549 and NCI-H23, suggesting that structural modifications can significantly influence their efficacy .

CompoundCell LineIC50 (µM)
Benzofuran 4bA5491.48
Benzofuran 15aNCI-H230.49
Benzofuran 16aNCI-H232.53

Case Studies

Case Study 1: Anticancer Activity
A series of derivatives related to this compound were synthesized and tested for their antiproliferative activity. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. For instance, one derivative was shown to increase apoptotic cell death significantly compared to controls .

Toxicological Considerations

While evaluating the biological activity, it is crucial to consider the toxicological profile of the compound. Preliminary assessments indicate that while some derivatives exhibit potent anticancer properties, they may also possess mutagenic potential as suggested by Ames assay results for structurally similar compounds .

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